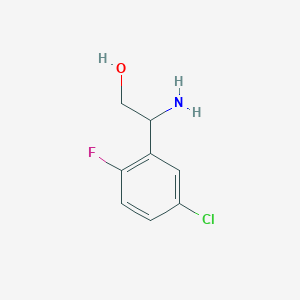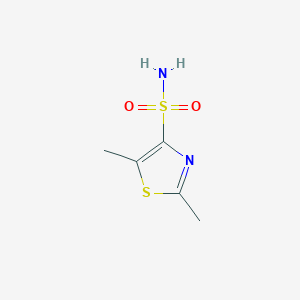
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of organophosphorus compounds It features a tetrahydroquinoline ring system substituted with a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a suitable tetrahydroquinoline precursor with a dimethylphosphorylating agent. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, influencing the activity of target proteins and enzymes.
Comparison with Similar Compounds
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroisoquinoline
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoxaline
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinazoline
Comparison: Compared to these similar compounds, 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is unique due to its specific ring structure and the position of the dimethylphosphoryl group. This structural uniqueness can result in different reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H16NOP |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
6-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
OASQVPLTXCEXEB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


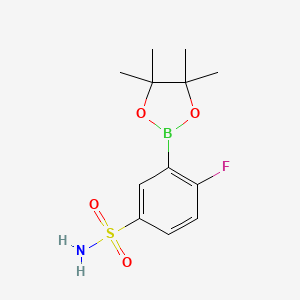

![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
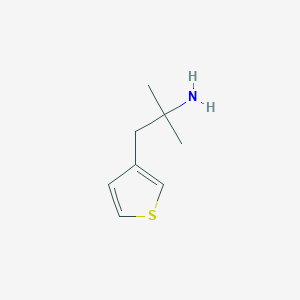
![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)
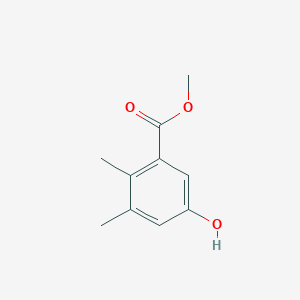
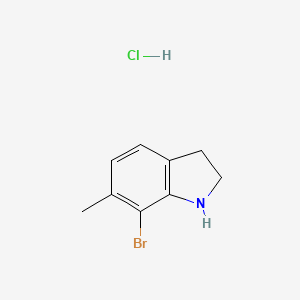
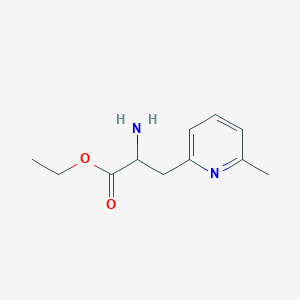
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
